
5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione, also known as AICAR, is a nucleoside analogue that has been studied for its potential use in treating various diseases. AICAR is a synthetic compound that has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione and its derivatives are extensively used in chemical synthesis. These compounds are key intermediates in the synthesis of various fused pyrimidine derivatives, such as pyrimido[4,5-b]azepine derivatives, through intramolecular ene reactions and other chemical transformations. Such derivatives have significant importance in medicinal chemistry and materials science (Inazumi, Harada, Mizukoshi, Kuroki, Kakehi, & Noguchi, 1994).
Antitumor Activity
Some derivatives of 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione have been investigated for their potential antitumor activities. For instance, 6,7-bisaryl-1-(β-D-ribofuranosyl)pteridine-2,4(1H,3H)-dione derivatives, synthesized using a compound related to 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione, showed promising antitumor activities against certain cancer cell lines in vitro (Kandahary, Hossion, Ashida, & Nagamatsu, 2010).
Molecular and Structural Analysis
The molecular and structural properties of compounds like 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione have been a subject of study. Researchers have conducted vibrational spectral analysis and molecular dynamics studies on similar compounds to understand their reactivity, molecular conformations, and potential as precursors for bioactive agents (Al-Omary, Mary, Beegum, Panicker, Al-Shehri, El-Emam, Armaković, Armaković, & Alsenoy, 2017).
Novel Compounds and Derivatives Synthesis
Researchers have explored the synthesis of novel compounds starting from derivatives of 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione. These studies have led to the creation of various new chemical structures, expanding the potential applications in pharmaceuticals and material sciences (Ashraf, Khalid, Tahir, Yaqub, Naseer, Kamal, Saifullah, Braga, Shafiq, & Rauf, 2019).
Exploration of Halogen Bond-Based Synthon Motifs
Studies have been conducted to explore the hydrogen-bond-based synthon motifs in cocrystals containing derivatives of 5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione. These studies are crucial in understanding the molecular interactions and stability of crystal structures, which is essential in drug design and material science applications (Gerhardt & Egert, 2015).
Propiedades
IUPAC Name |
5,6-diamino-1-propan-2-ylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-3(2)11-5(9)4(8)6(12)10-7(11)13/h3H,8-9H2,1-2H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALGUGKCEXELMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C(=O)NC1=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-diamino-1-isopropylpyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



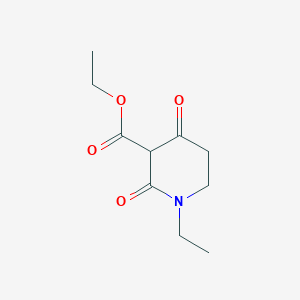
![2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride](/img/structure/B3039425.png)

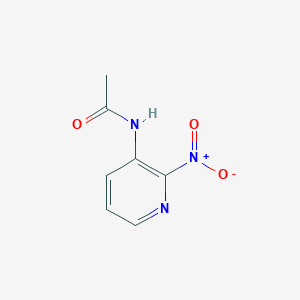
![N'-[1-Amino-1-(3-(trifluoromethyl)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B3039430.png)
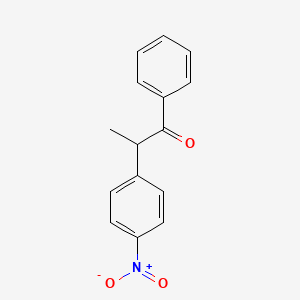
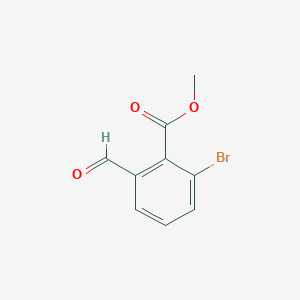

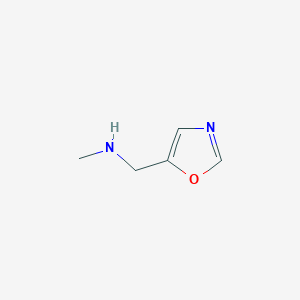
![dimethyl (E)-2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B3039442.png)


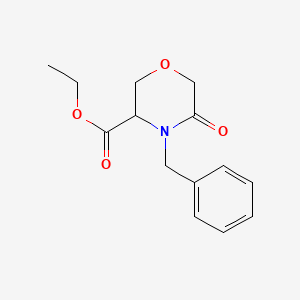
![(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane](/img/structure/B3039447.png)